molecular formula C13H13NO2S B1520875 2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1152597-25-5

2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1520875
CAS No.: 1152597-25-5
M. Wt: 247.31 g/mol
InChI Key: WMVYCAYYYKFWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Compounds structurally related to thiazoles have been studied for their pharmacokinetics and metabolism in both rats and humans. For example, the study on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) highlights the complex metabolic pathways of experimental anticonvulsants, demonstrating the process of amide bond hydrolysis leading to various metabolites and the importance of understanding these pathways for drug development (Martin et al., 1997).

Chemosensitivity and Chemotherapy Optimization

Research into the chemosensitivity of certain cancer types to chemotherapy drugs utilizes in vitro assays, such as the MTT assay, to predict patient responses and optimize chemotherapy regimens. These studies contribute to personalized medicine by identifying the most effective drugs for individual patients based on tumor chemosensitivity, potentially improving outcomes in diseases like gastric cancer (Nakamura et al., 2006).

Environmental Toxicology and Exposure Analysis

Investigations into environmental exposure to pesticides and other chemicals have utilized urinary biomarkers to assess the extent of exposure among populations. For instance, the presence of organophosphorus and pyrethroid pesticide metabolites in urine samples from children in South Australia provides insights into environmental exposure levels and potential health risks, highlighting the need for regulation and public health policies to manage chemical use and protect vulnerable populations (Babina et al., 2012).

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-7-4-5-10(8(2)6-7)12-14-9(3)11(17-12)13(15)16/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYCAYYYKFWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
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2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.